molecular formula C10H10BrNS B107839 N-Allylbenzothiazolium Bromide CAS No. 16407-55-9

N-Allylbenzothiazolium Bromide

Cat. No. B107839
CAS RN: 16407-55-9
M. Wt: 256.16 g/mol
InChI Key: MEYXQRPXVJWXBZ-UHFFFAOYSA-M
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Patent
US03954478

Procedure details

135 g of benzothiazole and 121 g of allylbromide were mixed and the mixture was heated for 2 hours on a steam bath to solidify by crystallization. After cooling, diethyl ether was added to wash the crystals. After filtration and drying, the crystals obtained were recrystallized from ethanol. Melting point: 145°-147°C.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[CH2:10]([Br:13])[CH:11]=[CH2:12]>>[Br-:13].[CH2:12]([N+:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][CH:2]=1)[CH:11]=[CH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
121 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 2 hours on a steam bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to solidify by crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
diethyl ether was added
WASH
Type
WASH
Details
to wash the crystals
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the crystals obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
[Br-].C(C=C)[N+]1=CSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.